N-benzyl-N-cyclopentylpyridazine-3,6-diamine
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Overview
Description
N-benzyl-N-cyclopentylpyridazine-3,6-diamine is a heterocyclic compound that features a pyridazine ring substituted with benzyl and cyclopentyl groups. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
The synthesis of N-benzyl-N-cyclopentylpyridazine-3,6-diamine typically involves the reaction of pyridazine derivatives with benzyl and cyclopentyl amines. One common method includes the cyclization of a suitable diamine precursor with benzyl and cyclopentyl substituents under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to achieve the desired compound with high purity and yield .
Chemical Reactions Analysis
N-benzyl-N-cyclopentylpyridazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopentyl groups can be replaced by other substituents under appropriate conditions
Scientific Research Applications
N-benzyl-N-cyclopentylpyridazine-3,6-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold in the design of drugs targeting various biological pathways, including antimicrobial, anticancer, and anti-inflammatory activities.
Biology: The compound is studied for its potential effects on cellular processes and its ability to modulate enzyme activities.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as herbicides and polymers
Mechanism of Action
The mechanism of action of N-benzyl-N-cyclopentylpyridazine-3,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-benzyl-N-cyclopentylpyridazine-3,6-diamine can be compared with other pyridazine derivatives, such as:
N-benzyl-N-cyclohexylpyridazine-3,6-diamine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group, which may result in different biological activities.
N-benzyl-N-phenylpyridazine-3,6-diamine: Contains a phenyl group, leading to variations in its chemical reactivity and biological properties
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications.
Properties
Molecular Formula |
C16H20N4 |
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Molecular Weight |
268.36 g/mol |
IUPAC Name |
3-N-benzyl-3-N-cyclopentylpyridazine-3,6-diamine |
InChI |
InChI=1S/C16H20N4/c17-15-10-11-16(19-18-15)20(14-8-4-5-9-14)12-13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H2,17,18) |
InChI Key |
YMVMIPSWXICYAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CC=C2)C3=NN=C(C=C3)N |
Origin of Product |
United States |
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